2-Nitrothiophene
Overview
Description
2-Nitrothiophene is an organic compound with the molecular formula C₄H₃NO₂S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The nitro group (-NO₂) attached to the second position of the thiophene ring significantly alters its chemical properties, making it a valuable compound in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2-Nitrothiophene are bacterial nitroreductases, specifically NfsA and NfsB . These enzymes play a crucial role in the bacterial metabolism and are essential for their survival .
Mode of Action
This compound acts as a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB . The interaction between this compound and these enzymes enables robust electron transfer from the iron–sulfur cluster of the nitroreductases to the nitro group of this compound .
Biochemical Pathways
The activation of this compound by nitroreductases initiates a degradation pathway that begins with a single electron transfer forming a short-lived anion radical . This anion radical then decomposes into nitrate and thiophene, which may be further reduced to a nitroso hydroxylamine and amino derivatives .
Pharmacokinetics
Its molecular weight (12914 g/mol) and its physical properties such as boiling point (224-225 °C) and melting point (43-45 °C) suggest that it may have good bioavailability .
Result of Action
The activation of this compound leads to the accumulation of oxygen radicals and peroxides in bacterial cells . This results in cytotoxic effects, inhibiting the growth of the bacteria .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound exhibits a prominent effect at micromolar concentrations when applied in light . This suggests that the efficacy and stability of this compound may be influenced by the light conditions in its environment .
Biochemical Analysis
Biochemical Properties
2-Nitrothiophene has been suggested to interact with ferredoxin, a major reducing compound in light . The interaction enables robust electron transfer from the iron–sulfur cluster of ferredoxin to the nitro group of this compound . This interaction and subsequent reduction of this compound could potentially influence various biochemical reactions.
Cellular Effects
The reduction of this compound by ferredoxin has been shown to inhibit photosynthesis, suggesting that it could have significant effects on cellular processes . The reduction process leads to the accumulation of oxygen radicals and peroxides in cyanobacterial cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves a single electron transfer that forms a short-lived anion radical . This is then decomposed to nitrate and thiophene, and may be further reduced to a nitroso hydroxylamine and amino derivatives . This mechanism is similar to that of nitroimidazoles reduced by ferredoxin in anaerobic bacteria and protozoa .
Metabolic Pathways
Its reduction by ferredoxin suggests that it could be involved in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrothiophene can be synthesized through several methods. One common approach involves the nitration of thiophene using nitric acid in the presence of a catalyst. For instance, a process using metal-exchanged clay catalysts and nitric acid has been developed to produce this compound in an eco-friendly manner .
Industrial Production Methods: Industrial production of this compound typically involves the nitration of thiophene under controlled conditions to ensure high yield and purity. The process may involve the use of various catalysts and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrothiophene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The reduction of this compound typically yields 2-aminothiophene.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrothiophene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-Nitrofuran
- 2-Nitropyrrole
- 2-Nitroimidazole
Properties
IUPAC Name |
2-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZRGGUCOQKGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060570 | |
Record name | Thiophene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-40-5 | |
Record name | 2-Nitrothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROTHIOPHENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.265 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-nitrothiophene affect photosynthetic organisms?
A1: this compound inhibits photosynthesis in photosynthetic organisms like cyanobacteria. It does this by being reduced by ferredoxin, a key molecule in photosynthesis, under illuminated conditions. This reduction leads to the formation of reactive oxygen species and peroxides, ultimately causing cellular damage and inhibiting growth. []
Q2: What are the cytotoxic products formed during the degradation of this compound in cyanobacteria?
A2: The initial reduction of this compound forms a short-lived anion radical, which further decomposes into nitrate, thiophene, and cytotoxic nitroso derivatives. Further reduction can lead to the formation of non-toxic amino derivatives. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H3NO2S, and its molecular weight is 129.15 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: Various spectroscopic techniques have been employed to study this compound. This includes:* Microwave Spectroscopy: Used to determine the conformation and internal rotation of the molecule. [, ]* Surface-Enhanced Raman Spectroscopy: Used to study the electrosorption of this compound derivatives on gold surfaces. []* Laser Flash Photolysis: Employed to study the triplet state of this compound and its electron-transfer reactions. [, ]
Q5: How does the reactivity of this compound differ from 3-nitrothiophene?
A5: this compound exhibits reactivity with nucleophiles at both the C3 and C5 positions due to the influence of the nitro group. In contrast, 3-nitrothiophene only shows reactivity at the C2 position. []
Q6: Can you elaborate on the oxidative nucleophilic substitution of hydrogen (ONSH) reaction observed in 4-alkyl-2-nitrothiophenes?
A6: 4-Alkyl-2-nitrothiophenes undergo ONSH with secondary amines in the presence of silver nitrate, resulting in the formation of 3-alkyl-2-amino-5-nitrothiophenes. This behavior contrasts with the parent this compound, which undergoes ring-opening under similar conditions, highlighting the influence of the 4-alkyl substituent. []
Q7: How do different leaving groups affect the reactivity of nitrothiophene derivatives with nucleophiles like sodium thiophenoxide?
A7: Studies have shown that the position of the nitro group significantly influences the reactivity ratio (kIII/kII) of 2-nitrothiophenes (III) and 3-nitrothiophenes (II) towards nucleophilic substitution. The nature of the leaving group (Cl, Br, I, etc.) also plays a role, with the ratio kI/kII being more sensitive to changes in the leaving group compared to kIII/kII. []
Q8: What is the significance of Meisenheimer-type adducts in the context of this compound's reactivity?
A8: Meisenheimer-type adducts are formed as intermediates during the reaction of this compound with nucleophiles. These adducts provide insights into the reaction mechanism and help explain the regioselectivity observed in nucleophilic aromatic substitutions involving this compound. []
Q9: How do nitro-terminated oligothiophenes (OTh) enhance visible-light catalytic H2 production in heterojunctions with g-C3N4?
A9: Nitro-terminated OTh, when combined with g-C3N4, create heterojunctions that promote efficient electron transfer from the OTh to the g-C3N4, enhancing charge separation and extending visible-light absorption, both of which are crucial for boosting photocatalytic H2 production. []
Q10: What is the role of the nitro group in the application of nitro-terminated oligothiophenes in H2 production?
A10: The nitro group in OTh facilitates strong interfacial contact with g-C3N4 through hydrogen bonds and N···S interactions. This tight contact is essential for efficient electron transfer and enhanced photocatalytic activity. []
Q11: Have there been any computational studies investigating the reactivity of this compound?
A11: Yes, computational studies using density functional theory (DFT) have been employed to explore the reactivity of this compound with carbanions. These studies provide insights into the electrophilicity of this compound and its relative reactivity compared to other nitroarenes. []
Q12: Can you explain the significance of methyl anion affinity in understanding the reactivity of nitroarenes like this compound?
A12: Methyl anion affinity, often calculated using quantum chemical methods, provides a measure of the electrophilicity of a molecule. Higher methyl anion affinity correlates with increased reactivity towards nucleophilic attack. This parameter has been used to rationalize the reactivity trends observed in various nitroarenes, including this compound. []
Q13: How do substituents on the thiophene ring influence the biological activity of nitrothiophenes?
A13: Research indicates that the type and position of substituents on the thiophene ring significantly influence the biological activity of nitrothiophenes. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit higher antimicrobial activity compared to the unsubstituted this compound. []
Q14: What are the proposed mechanisms of action for nitrothiophenes with and without displaceable halogens?
A14: Nitrothiophenes with halogens at the 2-position, like 2-chloro-3,5-dinitrothiophene, are believed to exert their biological activity through nucleophilic aromatic substitution, where intracellular thiols displace the halogen. Conversely, nitrothiophenes without halogens, like 2,4-dinitrothiophene, are thought to act by forming Meisenheimer complexes with biological targets. []
Q15: Describe a practical approach for synthesizing 5-nitrothiophenes and 3-amino-2-nitrothiophenes.
A15: A convenient one-pot synthesis uses β-chloroacroleins or β-chloropropenonitriles as starting materials. Reacting them with sodium sulfide, bromonitromethane, and sodium hydroxide yields the desired 5-nitrothiophenes and 3-amino-2-nitrothiophenes. This method provides good yields and a simple workup procedure. []
Q16: What is an efficient method for the selective introduction of a nitro group at the 2-position of halothiophenes?
A16: A regioselective approach for ipso-nitration of 2-halothiophenes utilizes silver nitrate (AgNO3) as the nitration reagent. This method offers a straightforward way to obtain 2-nitrothiophenes without needing additional additives. []
Q17: Has this compound been identified as a potential redox cycling compound (RCC)?
A17: While not explicitly mentioned in the provided abstracts, research suggests that certain nitrothiophene derivatives, particularly those with a carboxylate group at the 2-position, can act as RCCs. These compounds generate hydrogen peroxide (H2O2) in reducing environments, potentially leading to oxidative stress and toxicity. []
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